2,2,2-trifluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

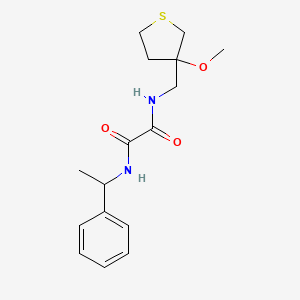

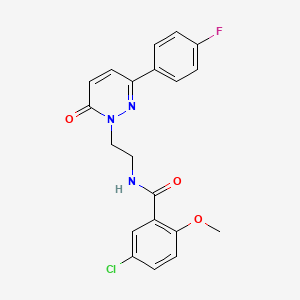

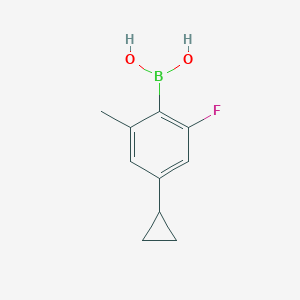

2,2,2-Trifluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanone is a chemical compound with the formula C16H10F3NO . It is a complex organic molecule that contains an indole ring, a phenyl group, and a trifluoroethanone group .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and formula. It contains an indole ring (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), a phenyl group (a benzene ring), and a trifluoroethanone group (a ketone with three fluorine atoms attached to the alpha carbon). The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources. Information such as melting point, boiling point, density, and solubility would typically be included in this analysis .Wissenschaftliche Forschungsanwendungen

Electrophilic Trifluoromethylthiolation Reagents

2-Diazo-1-phenyl-2-((trifluoromethyl)sulfonyl)ethan-1-one, a compound related to 2,2,2-trifluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanone, serves as an effective electrophilic trifluoromethylthiolation reagent under copper catalysis. This utility facilitates the transformation of enamines, indoles, β-keto esters, pyrroles, and anilines into corresponding trifluoromethylthio compounds, demonstrating its importance in the synthesis of β-lactam triflones and coupling-type trifluoromethylthiolation reactions of aryl iodides Huang et al., 2016.

Hyperbranched Polymers

2,2,2-Trifluoro-1-[4-(4-phenoxyphenoxy)phenyl]ethanone has been utilized in the synthesis of linear and hyperbranched polymers with controlled degrees of branching from 0 to 100%. These polymers were synthesized through self-polycondensation, demonstrating the compound's utility in creating materials with varied branching degrees, which could have implications for materials science and engineering Segawa et al., 2010.

Synthesis of 3,1‐Benzoxazines and 3,1‐Benzothiazines

The synthesis of 2,2,2-trifluoro-l-[2-(dialkyl-amino)phenyl]ethanones and their conversion into a mixture of cis- and trans-pyrrolo- and pyrido[1,2-a][3,1]benzoxazines highlight the compound's versatility in heterocyclic chemistry. These findings provide a foundation for further chemical synthesis and the development of novel compounds with potential pharmaceutical applications Nijhuis et al., 2010.

Novel Arylene Ether Polymers

The synthesis of novel arylene ether polymers with high glass-transition temperatures and organosolubility illustrates the compound's application in polymer science. These polymers exhibit excellent thermal stability and are soluble in a wide range of organic solvents, suggesting their potential use in high-performance materials Huang et al., 2007.

Antifungal and Anti-inflammatory Agents

The compound's derivatives have been evaluated for their antifungal and anti-inflammatory properties. For instance, novel 4-substituted-7-trifluoromethylquinoline derivatives have been synthesized and tested for their analgesic, anti-inflammatory, and nitric oxide releasing properties. These studies highlight the compound's potential in developing new therapeutic agents Abadi et al., 2005.

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

The compound’s trifluoroacetophenone group may influence its pharmacokinetic properties, potentially affecting its bioavailability .

Result of Action

Given the diverse biological activities associated with indole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-1-(2-phenyl-1H-indol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO/c17-16(18,19)15(21)13-11-8-4-5-9-12(11)20-14(13)10-6-2-1-3-7-10/h1-9,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLZFNWNJPQTIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydroxy-5-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2929767.png)

![3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide](/img/structure/B2929770.png)

![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide](/img/structure/B2929771.png)

![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B2929774.png)

![Methyl 4-(7-fluoro-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2929777.png)